molecular formula C24H23BO3 B13402892 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane

Cat. No.: B13402892
M. Wt: 370.2 g/mol
InChI Key: ZUHZNCDNFRSUQV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring, attached to a phenyldibenzo[b,d]furan moiety. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions using palladium catalysts and involves the coupling of a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at temperatures ranging from 80°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzofurans and boronic acid derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a phenyldibenzo[b,d]furan moiety. This unique structure imparts specific electronic and photophysical properties, making it highly valuable in the field of organic electronics and materials science .

Properties

Molecular Formula

C24H23BO3

Molecular Weight

370.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(9-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)19-14-8-13-18-21-17(16-10-6-5-7-11-16)12-9-15-20(21)26-22(18)19/h5-15H,1-4H3

InChI Key

ZUHZNCDNFRSUQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(C=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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